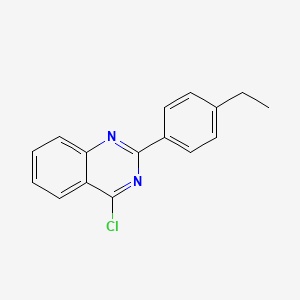

4-Chloro-2-(4-ethylphenyl)quinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Heterocyclic Chemistry Research

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the field of medicinal and synthetic chemistry. nih.govnih.govsemanticscholar.org Its "privileged" status stems from its prevalence in a multitude of biologically active compounds, including over 200 naturally occurring alkaloids. nih.govrsc.org The structural rigidity and the presence of nitrogen atoms in the quinazoline core allow for a diverse array of intermolecular interactions with biological targets, making it a highly sought-after framework in drug discovery. rsc.orggoogle.com

The versatility of the quinazoline ring system permits extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of its derivatives. This adaptability has led to the development of a wide range of therapeutic agents with activities including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. researchgate.netmdpi.comijbpsa.com Notably, several FDA-approved drugs, such as gefitinib (B1684475), erlotinib (B232), and lapatinib, feature the quinazoline core, underscoring its clinical significance, particularly in the realm of oncology as tyrosine kinase inhibitors. google.com The continuous exploration of novel synthetic methodologies and the biological evaluation of new derivatives ensure that the quinazoline scaffold remains a vibrant and pivotal area of research in heterocyclic chemistry. nih.govekb.eg

Historical Context of Halogenated Quinazoline Investigations in Organic Synthesis

The investigation of halogenated quinazolines has been a historically significant and synthetically fruitful area of organic chemistry. The introduction of halogen atoms, particularly chlorine, onto the quinazoline scaffold dramatically enhances its synthetic utility. sigmaaldrich.comgoogleapis.com Halogenated quinazolines, especially those with a chlorine atom at the 4-position, are highly versatile intermediates. sigmaaldrich.com The chlorine atom at this position is a proficient leaving group, rendering the molecule susceptible to nucleophilic aromatic substitution reactions. googleapis.com

This reactivity has been extensively exploited for the synthesis of a vast library of polysubstituted quinazoline derivatives. sigmaaldrich.com Historically, research has focused on the displacement of the 4-chloro group with various nucleophiles, including amines, alcohols, and thiols, to generate 4-amino, 4-alkoxy, and 4-thioether substituted quinazolines, respectively. chemicalbook.com Furthermore, the advent of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, has broadened the synthetic scope, allowing for the formation of carbon-carbon bonds at the halogenated positions. sigmaaldrich.com These investigations have been instrumental in building structure-activity relationships (SAR) for various biological targets and have paved the way for the development of potent therapeutic agents. mdpi.com The ease of synthesis and the reactivity of halogenated quinazolines have solidified their role as indispensable building blocks in the construction of complex, biologically active molecules. sigmaaldrich.comgoogleapis.com

Overview of 4-Chloro-2-(4-ethylphenyl)quinazoline within the Broader Quinazoline Research Landscape

A comprehensive search of the scientific literature and chemical databases did not yield specific research findings, synthesis details, or dedicated studies for the compound This compound . While the broader class of 2-aryl-4-chloroquinazolines is well-documented, with numerous examples such as 4-chloro-2-phenylquinazoline (B1330423) and 4-chloro-2-(4-chlorophenyl)quinazoline (B188162) being commercially available and extensively studied, the specific derivative with a 4-ethylphenyl substituent at the 2-position appears to be a novel or less-documented entity. chemicalbook.com

The synthesis of such a compound would likely follow established methodologies for analogous 2-aryl-4-chloroquinazolines. This would typically involve two key steps:

Formation of the 2-(4-ethylphenyl)quinazolin-4(3H)-one precursor: This is commonly achieved through the condensation of anthranilamide or anthranilic acid with 4-ethylbenzaldehyde (B1584596) or a related derivative. nih.govsigmaaldrich.com

Chlorination: The resulting quinazolinone would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group at the 4-position with a chlorine atom. sigmaaldrich.com

Given the established biological activities of many 2,4-disubstituted quinazolines, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel compounds for biological screening. The 4-chloro position provides a reactive handle for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various functional groups to explore structure-activity relationships. However, without specific published research, any discussion of its properties, reactivity, or biological significance remains speculative and based on extrapolation from closely related, documented compounds. The absence of dedicated research on this compound suggests it may be a target for future investigation or an intermediate in proprietary, undisclosed research.

Due to the lack of specific data for "this compound" in the conducted research, no data tables can be generated.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13ClN2 |

|---|---|

Molecular Weight |

268.74 g/mol |

IUPAC Name |

4-chloro-2-(4-ethylphenyl)quinazoline |

InChI |

InChI=1S/C16H13ClN2/c1-2-11-7-9-12(10-8-11)16-18-14-6-4-3-5-13(14)15(17)19-16/h3-10H,2H2,1H3 |

InChI Key |

ZXYOLOMYVGJCQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 4 Ethylphenyl Quinazoline

Reactivity Profile of the C-4 Chlorine Atom

The chlorine atom at the C-4 position of the quinazoline (B50416) nucleus is highly activated towards nucleophilic attack. This enhanced reactivity is a cornerstone of quinazoline chemistry, enabling the synthesis of a diverse array of functionalized derivatives.

The notable electrophilicity of the C-4 carbon in 4-chloroquinazolines is primarily attributed to the "alpha-nitrogen effect". mdpi.comsemanticscholar.org The nitrogen atom at position 1 (N-1) of the quinazoline ring exerts a powerful electron-withdrawing inductive and mesomeric effect. This effect significantly reduces the electron density at the adjacent C-4 position, making it highly susceptible to attack by nucleophiles. mdpi.com

Theoretical studies, such as those using Density Functional Theory (DFT) on related 2,4-dichloroquinazolines, have corroborated this observation. Calculations reveal that the C-4 carbon possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient compared to other positions, indicating it is the more favorable site for nucleophilic attack. nih.gov This inherent electronic property leads to a lower activation energy for substitution at C-4, explaining the regioselectivity often observed in reactions with di- or tri-substituted quinazolines. semanticscholar.orgnih.gov The increased reactivity of the C(4)-Cl bond is a direct consequence of this activation by the adjacent nitrogen atom. mdpi.comsemanticscholar.org

The activated C-4 chlorine is readily displaced by a wide range of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net This pathway is the most common for the functionalization of the 4-position on the quinazoline core. scispace.comnih.gov The generally accepted mechanism involves a two-step process: initial attack of the nucleophile on the electron-deficient C-4 carbon to form a tetrahedral intermediate, often called a Meisenheimer complex, followed by the departure of the chloride ion to restore aromaticity. researchgate.netresearchgate.net

Common nucleophiles used in these displacement reactions include:

Amines: Primary and secondary amines, including anilines and aliphatic amines, react readily to form 4-aminoquinazoline derivatives. nih.govbeilstein-journals.orgsemanticscholar.org Electron-rich amines typically react under milder conditions, while electron-poor amines may require longer reaction times or harsher conditions. nih.govbeilstein-journals.org

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding 4-alkoxy or 4-aryloxyquinazolines.

Thiols: Thiolates can displace the chlorine to form 4-thioether derivatives.

Azides: The use of sodium azide introduces an azido group, which can be a precursor for further transformations. researchgate.net

The table below summarizes typical conditions for these displacement reactions, generalized from studies on various 4-chloroquinazolines.

| Nucleophile | Reagents/Conditions | Product Type | Reference(s) |

| Primary/Secondary Amines | Amine, Solvent (e.g., THF, Ethanol), +/- Base (e.g., Et3N, NaOAc), Room Temp to Reflux | 4-Aminoquinazolines | nih.govmdpi.com |

| Anilines | Aniline, Solvent (e.g., THF/H2O), Microwave irradiation | 4-Anilinoquinazolines | nih.govsemanticscholar.org |

| Sodium Azide | NaN3, N-Methylpyrrolidone, Room Temperature | 4-Azidoquinazolines | researchgate.net |

| Hydrazine | Hydrazine hydrate | 4-Hydrazinoquinazolines | scispace.comnih.gov |

Mechanistic Investigations of Nucleophilic Substitution Reactions

The SNAr reaction at the C-4 position of quinazolines has been the subject of mechanistic studies to understand the factors governing its rate and outcome.

Kinetic studies on the reaction of 4-chloroquinazolines with amines suggest the reaction mechanism can be borderline between a concerted and a stepwise pathway. researchgate.net The rate of substitution is highly dependent on the nucleophilicity of the attacking species and the electronic nature of the substituents on both the quinazoline ring and the nucleophile. nih.govbeilstein-journals.org

For instance, reactions with electron-rich anilines proceed faster than with electron-poor ones. beilstein-journals.orgsemanticscholar.org Similarly, steric hindrance, particularly from substituents at the ortho-position of anilines, can significantly slow down the reaction rate. nih.govsemanticscholar.org DFT calculations on the reaction of 2,4-dichloroquinazoline (B46505) with aniline have shown that the activation energy for the nucleophilic attack at C-4 is lower than at C-2, which is consistent with the experimentally observed regioselectivity. nih.gov

The choice of solvent plays a crucial role in the outcome of nucleophilic substitution reactions. researchgate.net Protic solvents, like alcohols, can influence reactivity by hydrogen-bonding with the nitrogen atoms of the quinazoline ring, which can enhance the electrophilicity of the C-4 position. researchgate.net Aprotic solvents such as THF, DMSO, and acetonitrile are also commonly used. nih.gov

Catalysis can also be employed to modify reaction rates and yields:

Base Catalysis: Bases like triethylamine (Et3N) or diisopropylethylamine (iPr2NEt) are often added to neutralize the HCl generated during the reaction with amines, driving the equilibrium towards the product. nih.gov In some cases, excess amine nucleophile can act as the base. nih.gov

Acid Catalysis: In certain reactions, particularly with less reactive nucleophiles, acid catalysis can promote the substitution. researchgate.net Protonation of the ring nitrogen can further increase the electrophilicity of the C-4 carbon.

The following table details the impact of different solvents and catalysts on SNAr reactions of 4-chloroquinazolines.

| Condition | Example | Effect | Reference(s) |

| Solvent | Methanol (protic) vs. Toluene (aprotic) | Protic solvents can enhance reactivity via H-bonding. | researchgate.net |

| Solvent | THF, Ethanol, Dioxane, Acetonitrile | Common aprotic and polar aprotic solvents used to facilitate the reaction. | nih.gov |

| Catalysis | Et3N, iPr2NEt, NaOAc (Bases) | Neutralize HCl by-product, drive reaction forward. | nih.gov |

| Catalysis | Hydrochloric Acid (Acid) | Can enhance reactivity for certain nucleophiles. | researchgate.net |

Palladium and Other Transition Metal-Mediated Transformations

Beyond classical SNAr reactions, the C-4 chlorine atom of 4-Chloro-2-(4-ethylphenyl)quinazoline is an excellent handle for transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex derivatives.

Palladium-catalyzed reactions are particularly prominent in this field. mdpi.comresearchgate.net The general catalytic cycle for these reactions, such as the Suzuki or Sonogashira coupling, typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the quinazoline. youtube.com

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. youtube.com

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. youtube.com

Common palladium-catalyzed cross-coupling reactions involving 4-chloroquinazolines include:

Suzuki-Miyaura Coupling: Reaction with aryl- or heteroarylboronic acids to form C-C bonds. researchgate.netnih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. researchgate.net

Heck Coupling: Reaction with alkenes. semanticscholar.org

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, often used with challenging amine nucleophiles. researchgate.net

In addition to palladium, other transition metals have been employed. Copper(I) iodide has been used as a catalyst for the cross-coupling of 4-chloroquinazolines with Grignard reagents (Kumada coupling). semanticscholar.orgresearchgate.net Manganese chlorides have also been shown to promote similar transformations. mdpi.com

The table below provides an overview of various transition metal-mediated reactions applicable to the C-4 position.

| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed | Reference(s) |

| Suzuki-Miyaura | Palladium (e.g., PdCl2(PPh3)2) | Aryl/Heteroaryl Boronic Acid | C(sp2)-C(sp2) | researchgate.netnih.gov |

| Sonogashira | Palladium/Copper (e.g., PdCl2(PPh3)2/CuI) | Terminal Alkyne | C(sp2)-C(sp) | researchgate.net |

| Kumada | Copper (e.g., CuI) or Manganese (e.g., MnCl2) | Grignard Reagent (R-MgX) | C(sp2)-C(sp3/sp2) | mdpi.comresearchgate.net |

| Negishi | Palladium (e.g., Pd(PPh3)4) | Organozinc Reagent (R-ZnCl) | C(sp2)-C(sp3/sp2) | mdpi.com |

| Buchwald-Hartwig | Palladium (e.g., Pd(OAc)2) | Amines | C(sp2)-N | researchgate.net |

Ligand Effects and Catalyst Design in Cross-Coupling Reactions

The derivatization of this compound at the C4 position is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Suzuki-Miyaura coupling (for C-C bond formation). The success, efficiency, and scope of these transformations are critically dependent on the design of the catalyst system, particularly the choice of ligand coordinated to the palladium center.

The primary role of the ligand is to stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle. For the 4-chloroquinazoline core, bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be particularly effective.

Key Ligand Classes and Their Effects:

Bulky Monodentate Phosphines: Ligands such as X-Phos, S-Phos, and RuPhos are highly effective in Buchwald-Hartwig aminations. Their steric bulk promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step with the C4-Cl bond. Their electron-donating nature enhances the rate of reductive elimination, the final product-forming step.

Bidentate Phosphines: Ligands like Xantphos and DPEphos, which have a wide "bite angle," offer increased stability to the catalytic complex. This can be crucial for challenging coupling reactions, preventing catalyst decomposition at high temperatures and promoting efficient turnover. For instance, Xantphos has been successfully employed in the amination of 4-chloroquinazolines. mdpi.com

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and form very stable bonds with palladium. This high stability makes NHC-based catalysts robust and resistant to degradation, allowing for high catalytic activity and longevity, even with less reactive coupling partners. nih.gov

The choice of palladium precursor is also integral to catalyst design. Precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(OAc)₂ requires in-situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand or an amine substrate.

| Ligand Type | Example Ligands | Catalyst Precursor | Reaction Type | Key Effects |

| Bulky Monodentate Phosphines | X-Phos, S-Phos | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald-Hartwig Amination | Promotes oxidative addition and reductive elimination; high activity. |

| Bidentate Phosphines | Xantphos, BINAP | Pd₂(dba)₃ | Buchwald-Hartwig Amination | Increases catalyst stability; useful for challenging substrates. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Pd(OAc)₂ | Suzuki, Sonogashira | High catalyst stability and longevity; broad substrate scope. nih.gov |

| Standard Phosphines | PPh₃, P(t-Bu)₃ | Pd(PPh₃)₄, Pd(OAc)₂ | Suzuki, Sonogashira | Effective for general cross-coupling reactions. |

Detailed Analysis of Catalytic Cycles for Quinazoline Derivatization

The transformation of this compound into more complex derivatives via palladium-catalyzed reactions proceeds through well-defined catalytic cycles. The two most pertinent cycles for this substrate are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination Cycle:

This cycle facilitates the formation of a C-N bond between the C4 position of the quinazoline and an amine.

Oxidative Addition: The cycle begins with the active Pd(0)L complex (where L is the ligand) undergoing oxidative addition to the C4-Cl bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate. The high reactivity of the C4-Cl bond, enhanced by the α-nitrogen effect, facilitates this step. nih.gov

Amine Coordination and Deprotonation: An amine molecule coordinates to the Pd(II) complex, displacing a ligand. A base (e.g., NaOt-Bu, Cs₂CO₃) then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) amido complex. This step forms the new C-N bond, yielding the 4-aminoquinazoline product and regenerating the active Pd(0)L catalyst, which re-enters the cycle. scispace.comlibretexts.org

Suzuki-Miyaura Coupling Cycle:

This cycle is employed to form a C-C bond between the C4 position and an organic group from a boronic acid or ester.

Oxidative Addition: Similar to the amination cycle, the catalytic cycle is initiated by the oxidative addition of a Pd(0)L complex to the C4-Cl bond of the quinazoline substrate, forming a Pd(II) species.

Transmetalation: An organoboron reagent (e.g., an arylboronic acid) is activated by a base (e.g., K₂CO₃, KF) to form a boronate species. This species then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron is transferred to the palladium center, displacing the chloride. nih.gov

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond at the C4 position and yielding the final product. The Pd(0)L catalyst is regenerated in the process. nih.gov

Exploration of Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is a critical factor for its storage, handling, and reaction conditions. The molecule is generally stable under anhydrous and neutral conditions at ambient temperature. However, its reactivity, centered at the C4-Cl bond, also defines its primary degradation pathways under specific controlled conditions.

Hydrolytic Degradation: The most significant degradation pathway for this compound is hydrolysis. The electron-deficient C4 position is susceptible to nucleophilic attack by water.

Mechanism: This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism where a water molecule attacks the C4 carbon, leading to the formation of a Meisenheimer-like intermediate. Subsequent loss of a chloride ion and a proton yields the thermodynamically stable 2-(4-ethylphenyl)quinazolin-4(3H)-one.

pH Effects: The rate of hydrolysis is highly dependent on pH.

Acidic Conditions: In dilute acidic solutions at ambient temperature, the compound shows moderate stability. However, upon heating, acid catalysis can promote hydrolysis. scispace.com

Basic Conditions: In alkaline solutions, hydrolysis is significantly accelerated due to the presence of the stronger nucleophile, hydroxide ion (OH⁻).

Temperature Effects: Increased temperature significantly accelerates the rate of hydrolysis across all pH ranges. During synthetic transformations that are performed in aqueous or protic solvents at elevated temperatures, the formation of the quinazolin-4-one byproduct is a common competitive reaction. scispace.com

Thermal Degradation: Thermogravimetric analysis of similar quinazoline derivatives shows that thermal decomposition is influenced by the nature and position of substituents. For this compound, thermal stress in the absence of reactive nucleophiles would likely lead to degradation through pathways involving cleavage of the weakest bonds. While the quinazoline core itself is thermally robust, high temperatures could potentially lead to homolytic cleavage of the C-Cl bond or decomposition of the ethylphenyl substituent. Studies on related pyrazolo-quinazolines indicate that degradation is often a single-step process.

Photolytic Degradation: While specific photolysis studies on this compound are not available, chloroaromatic and chloro-N-heterocyclic compounds are known to undergo photodegradation. Potential pathways include:

Homolytic Cleavage: UV irradiation could induce homolytic cleavage of the C-Cl bond to generate a quinazolinyl radical and a chlorine radical. These reactive species can then participate in a variety of secondary reactions with solvents or other molecules.

Reductive Dechlorination: In the presence of a hydrogen-donating solvent, the quinazolinyl radical can abstract a hydrogen atom, leading to the formation of 2-(4-ethylphenyl)quinazoline.

Photo-hydrolysis: In aqueous media, UV light can promote the substitution of the chlorine atom with a hydroxyl group, leading to the formation of 2-(4-ethylphenyl)quinazolin-4(3H)-one.

| Condition | Primary Degradation Pathway | Primary Degradation Product |

| Aqueous Acid (Heated) | Acid-catalyzed hydrolysis (SₙAr) | 2-(4-Ethylphenyl)quinazolin-4(3H)-one |

| Aqueous Base | Base-catalyzed hydrolysis (SₙAr) | 2-(4-Ethylphenyl)quinazolin-4(3H)-one |

| High Temperature | Thermal decomposition | Complex mixture (potential C-Cl bond cleavage) |

| UV Irradiation (Aqueous) | Photo-hydrolysis / Reductive Dechlorination | 2-(4-Ethylphenyl)quinazolin-4(3H)-one / 2-(4-Ethylphenyl)quinazoline |

Comprehensive Spectroscopic and Diffraction Based Structural Elucidation of 4 Chloro 2 4 Ethylphenyl Quinazoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing ¹H NMR, ¹³C NMR, or two-dimensional NMR data (COSY, HSQC, HMBC) specifically for 4-Chloro-2-(4-ethylphenyl)quinazoline were identified.

Two-Dimensional NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

Specific experimental data from COSY, HSQC, or HMBC experiments for this compound is not available in the reviewed literature.

Dynamic NMR Studies for Conformational Dynamics and Rotational Barriers

No dynamic NMR studies concerning the conformational dynamics or rotational barriers of this compound have been reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

While the theoretical exact mass of this compound can be calculated, no experimental high-resolution mass spectrometry data has been published to confirm its precise molecular formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Experimentally obtained Infrared (IR) and Raman spectra for this compound, which would provide insight into its vibrational modes, are not available in the scientific literature.

Single Crystal X-ray Diffraction (SCXRD) Analysis

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound.

Determination of Solid-State Molecular Conformation and Packing

Due to the absence of SCXRD data, the solid-state molecular conformation and crystal packing of this compound remain undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be governed by a variety of weak intermolecular interactions, which collectively determine the supramolecular architecture. While conventional hydrogen bonds are absent due to the lack of strong hydrogen bond donors (like O-H or N-H), the structure would be stabilized by a network of weaker interactions.

Hydrogen Bonding: The primary hydrogen bonding anticipated would be of the weak C-H···N and C-H···Cl types. The nitrogen atoms of the quinazoline (B50416) ring, being Lewis basic, could act as acceptors for hydrogen atoms from the ethylphenyl ring or the quinazoline core of neighboring molecules. Similarly, the chlorine atom at the 4-position, with its lone pairs of electrons, can also function as a weak hydrogen bond acceptor.

Halogen Bonding: A significant interaction could be the C-Cl···N or C-Cl···π halogen bond. The chlorine atom at the 4-position of the quinazoline ring possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Cl covalent bond, which can interact favorably with electron-rich regions of adjacent molecules, such as the nitrogen lone pairs or the π-electron clouds of the aromatic rings.

The interplay of these interactions would result in a complex three-dimensional packing arrangement. The ethyl group, with its conformational flexibility, might also influence the local packing environment.

Hirschfeld Surface Analysis for Quantification of Intermolecular Forces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed by mapping the electron distribution of a molecule within its crystalline environment.

For this compound, a hypothetical Hirschfeld surface analysis would be expected to reveal the following:

d_norm Surface: The normalized contact distance (d_norm) map would highlight the regions of significant intermolecular contacts. Red spots on the d_norm surface would indicate contacts shorter than the van der Waals radii, signifying the locations of the strongest interactions, such as potential C-H···N or C-H···Cl hydrogen bonds and any C-Cl···N halogen bonds.

2D Fingerprint Plots: The two-dimensional fingerprint plot derived from the Hirschfeld surface provides a quantitative summary of the different types of intermolecular contacts. For the title compound, the plot would be expected to show distinct regions corresponding to:

C···H/H···C contacts: These would represent van der Waals interactions and weak C-H···π interactions.

Cl···H/H···Cl contacts: This region would quantify the contribution of the C-H···Cl hydrogen bonds.

N···H/H···N contacts: This would quantify the C-H···N interactions.

C···C contacts: These would be indicative of the π-π stacking interactions.

The relative percentages of these contacts would provide a clear quantitative picture of the hierarchy of intermolecular forces responsible for the crystal packing of this compound.

Hypothetical Data Tables for Intermolecular Interactions and Hirshfeld Surface Analysis:

Table 1: Anticipated Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Weak Hydrogen Bond | C-H | N (quinazoline) | 2.2 - 2.8 |

| Weak Hydrogen Bond | C-H | Cl | 2.7 - 3.2 |

| Halogen Bond | C-Cl | N (quinazoline) | 3.0 - 3.5 |

| π-π Stacking | Quinazoline Ring | Quinazoline Ring | 3.3 - 3.8 |

| π-π Stacking | Quinazoline Ring | Ethylphenyl Ring | 3.3 - 3.8 |

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirschfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 45 - 55 |

| C···H/H···C | 20 - 30 |

| Cl···H/H···Cl | 5 - 10 |

| N···H/H···N | 5 - 10 |

| C···C | 3 - 8 |

| Other | < 5 |

It must be reiterated that the information presented above is based on well-established principles and analysis of similar molecular structures. A definitive and precise description of the intermolecular interactions and a quantitative Hirschfeld surface analysis for this compound can only be achieved through experimental single-crystal X-ray diffraction studies.

Theoretical and Computational Chemistry Investigations of 4 Chloro 2 4 Ethylphenyl Quinazoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. While extensive DFT studies have been conducted on various quinazoline (B50416) and quinazolinone derivatives to understand their reactivity, stability, and spectroscopic properties, specific computational data for 4-Chloro-2-(4-ethylphenyl)quinazoline is not extensively detailed in the currently available literature. semanticscholar.orgnih.govresearchgate.net However, general principles from studies on analogous structures can provide insights into its expected characteristics.

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

DFT calculations are frequently used to analyze the electronic landscape of quinazoline derivatives. semanticscholar.orgnih.gov For a molecule like this compound, these calculations would typically be performed using a basis set such as B3LYP/6-31G* to optimize the ground-state geometry. semanticscholar.org

The analysis would involve mapping the molecular electrostatic potential (MEP) to identify electrophilic and nucleophilic sites. Generally, in such structures, the nitrogen atoms of the quinazoline ring are electron-rich, while the hydrogen atoms are electron-poor. sapub.org The distribution of electron density, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For related quinazolinone Schiff bases, these energy gaps have been calculated and analyzed to understand their structure-activity relationships. nih.gov

Interactive Table: Calculated Quantum Chemical Parameters for Quinazolinone Derivatives Note: This table represents typical parameters calculated for related quinazolinone derivatives, as specific data for this compound is not available.

Energetics of Reaction Pathways and Transition State Characterization

Computational studies are vital for understanding the mechanisms and energy requirements of chemical reactions. For quinazolines, DFT calculations can model reaction pathways, such as the regioselective nucleophilic aromatic substitution (SNAr) that is common in their synthesis. nih.govresearchgate.net Studies on 2,4-dichloroquinazoline (B46505) have shown that the carbon at the 4-position is more susceptible to nucleophilic attack than the C2 position due to a higher LUMO coefficient and a lower activation energy barrier for the formation of the transition state. nih.govresearchgate.net This regioselectivity is a well-documented phenomenon in the synthesis of 4-aminoquinazolines. nih.gov

Characterization of the transition state involves identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov While the specific energetic profile for the synthesis of this compound has not been reported, it would be expected to follow similar mechanistic principles, with the substitution of the chlorine at the C4 position being a key step.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT methods are also employed to predict spectroscopic data, such as FT-IR and NMR spectra, which can then be compared with experimental results to confirm molecular structures. sapub.orgnih.govuantwerpen.be Theoretical calculations of vibrational frequencies and chemical shifts for various quinazoline and quinoline (B57606) derivatives have shown good agreement with experimental data, aiding in the correct assignment of spectral bands. researchgate.netresearchgate.net For instance, the calculated 1H and 13C NMR chemical shifts can validate the structural integrity of a synthesized compound. asianresassoc.org Although a direct comparison for this compound is not available, such computational analyses are a standard and reliable method for the structural elucidation of novel quinazoline derivatives. uantwerpen.be

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how ligands interact with their protein targets.

Ligand-Protein Interaction Profiling with Academic Molecular Targets (e.g., EGFR, COX-2, BCRP, P-gp, 4JQA protein)

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a variety of biological targets. nih.gov Docking studies have been performed extensively on quinazoline derivatives to explore their potential as inhibitors of various proteins implicated in disease.

EGFR (Epidermal Growth Factor Receptor): The 4-anilinoquinazoline (B1210976) core is famous for its EGFR inhibitory activity, with several approved drugs like erlotinib (B232) and gefitinib (B1684475) based on this scaffold. researchgate.netnih.govdoaj.org Docking studies typically show these inhibitors binding in the ATP-binding pocket of the EGFR kinase domain, forming crucial hydrogen bonds with key residues like Met793. researchgate.netrsc.org

COX-2 (Cyclooxygenase-2): Many quinazolinone derivatives have been investigated as selective COX-2 inhibitors for their anti-inflammatory properties. impactfactor.orgnih.govresearchgate.net Docking simulations place these compounds within the active site of COX-2 (PDB: 3LN1), where they interact with key residues such as Tyr385 and Arg120, mimicking the binding of known inhibitors like celecoxib. impactfactor.orgresearchgate.netjaper.innih.gov

P-gp (P-glycoprotein): P-gp is a transporter protein associated with multidrug resistance in cancer. Certain quinazoline derivatives have been studied as P-gp inhibitors. researchgate.net Molecular docking helps to elucidate the interactions within the large binding pocket of P-gp, identifying key interactions that lead to the inhibition of its efflux function. researchgate.net

BCRP (Breast Cancer Resistance Protein) and 4JQA protein: Specific molecular docking studies of this compound with BCRP and the protein corresponding to PDB ID 4JQA (a crystal structure of a kinase) are not found in the available literature. However, studies on other 2-phenylquinazolines have explored BCRP inhibition.

Prediction of Binding Affinities and Elucidation of Key Interacting Residues

The primary outputs of molecular docking studies are the prediction of binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the identification of specific molecular interactions. researchgate.netnih.gov A lower binding energy generally indicates a more stable protein-ligand complex.

These studies reveal key interacting residues and the types of interactions involved, such as:

Hydrogen Bonds: Crucial for anchoring the ligand in the active site. For example, the interaction with Met793 in EGFR or Tyr355 in COX-1. nih.gov

Hydrophobic Interactions: Often involving alkyl and aromatic groups of the ligand with nonpolar residues of the protein.

Pi-Alkyl and Pi-Pi Stacking: Interactions involving aromatic rings, which are common for the phenyl and quinazoline rings.

Interactive Table: Key Interacting Residues for Quinazoline Derivatives with Protein Targets Note: This table summarizes common interactions found for the quinazoline scaffold with various targets, as specific data for this compound is limited.

While direct computational studies on this compound are scarce, the extensive research on the broader quinazoline class provides a solid framework for predicting its behavior and interactions at a molecular level.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the motion of atoms and molecules over time. For this compound, MD simulations can elucidate its dynamic behavior in different environments, which is crucial for understanding its pharmacokinetic and pharmacodynamic profiles.

In a solution environment, typically modeled using a water box, this compound would be expected to explore various conformations. The ethylphenyl group at the C2 position and the chloro group at the C4 position are key determinants of its conformational flexibility. MD simulations can track the rotational freedom around the single bond connecting the quinazoline core and the ethylphenyl ring. This analysis helps in identifying the most stable or frequently adopted conformations of the molecule in a solvated state.

When placed within the binding site of a putative protein target, such as a kinase, the conformational dynamics of the ligand are often more constrained. The interactions with amino acid residues in the binding pocket can lock the molecule into a specific "bioactive" conformation. Simulations would reveal the stability of this conformation and the key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that maintain it. For instance, the nitrogen atoms in the quinazoline ring could act as hydrogen bond acceptors, while the aromatic rings would likely engage in π-π stacking or hydrophobic interactions. nih.govnih.gov

The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are stabilized by ligand binding. Furthermore, the number and duration of intermolecular hydrogen bonds between the ligand and the protein are monitored throughout the simulation to quantify the strength and persistence of these critical interactions. nih.gov The analysis of these parameters provides a detailed picture of how this compound might behave within a biological target, guiding further drug design efforts. nih.govresearchgate.net

Table 1: Representative MD Simulation Stability Metrics for a Quinazoline-Target Complex

| Parameter | Typical Value Range | Interpretation |

| Protein RMSD | 1.5 - 3.0 Å | Indicates the stability of the protein's overall structure when bound to the ligand. |

| Ligand RMSD | 0.5 - 2.0 Å | Shows the stability of the ligand's position and conformation within the binding site. |

| Radius of Gyration (Rg) | 18 - 20 Å | Reflects the compactness and stability of the protein-ligand complex over time. |

| Hydrogen Bonds | 1 - 3 persistent bonds | Indicates key interactions that anchor the ligand in the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govnih.gov

By analyzing a dataset of quinazoline derivatives with known activities against a specific target, a QSAR model can be developed. nih.gov These models use molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to predict the activity of new, untested compounds like this compound. The predictive power of such models is rigorously validated using statistical methods. nih.gov For instance, a model could predict the inhibitory concentration (IC50) of our target compound against a particular enzyme based on its structural features.

The development of a QSAR model also allows for the identification of the most influential structural descriptors. nih.gov These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For this compound, key descriptors would likely include:

Electronic Descriptors: The chlorine atom at C4 is a strong electron-withdrawing group, which significantly influences the electron distribution in the quinazoline ring and its reactivity in nucleophilic substitution reactions. wikipedia.org

Steric and Hydrophobic Descriptors: The ethylphenyl group at C2 contributes to the molecule's size, shape, and lipophilicity. These factors are crucial for fitting into a binding pocket and for crossing biological membranes. The ethyl group, in particular, adds a degree of lipophilicity and steric bulk compared to an unsubstituted phenyl ring.

Understanding which descriptors are most correlated with activity provides a rationale for designing new derivatives with improved potency or properties. nih.govresearchgate.net

Table 2: Key Structural Descriptors and Their Potential Influence for this compound

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity/Property |

| Electronic | Hammett Constant (σ) | The chloro group's electron-withdrawing nature affects the reactivity of the C4 position. |

| Steric | Molar Refractivity (MR) | The size of the ethylphenyl group influences how well the molecule fits into a target's binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | The overall lipophilicity, influenced by the ethylphenyl and chloro groups, affects solubility and membrane permeability. |

| Topological | Wiener Index | Relates to the branching and connectivity of the molecule, which can impact binding affinity. |

Cheminformatics and Virtual Screening Applications for Quinazoline Scaffold Exploration

Cheminformatics applies computational methods to manage and analyze large datasets of chemical compounds. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govmdpi.com

Virtual screening is a powerful cheminformatics technique used to search large compound libraries for molecules that are likely to bind to a specific biological target. acs.orgfrontiersin.org Starting with a known active quinazoline or the structure of a target's binding site, computational methods can rapidly evaluate thousands or even millions of virtual compounds.

For the exploration of the quinazoline scaffold, a library of virtual derivatives of this compound could be generated by systematically modifying the substituents. For example, the ethyl group could be replaced with other alkyl groups, or the chloro atom could be substituted with other halogens or functional groups. This virtual library can then be screened against a panel of protein targets to identify potential hits for various therapeutic areas. researchgate.net This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.govnih.gov

Mechanistic Investigations of Molecular and Cellular Interactions Non Clinical Focus

Structure-Activity Relationship (SAR) at the Molecular LevelA detailed Structure-Activity Relationship (SAR) analysis for 4-Chloro-2-(4-ethylphenyl)quinazoline cannot be constructed without comparative data from related analogues. General SAR principles for the quinazoline (B50416) class often highlight the importance of the substituent at the 4-position for biological activity.nih.govThe 4-chloro group is typically a reactive intermediate for the synthesis of more complex derivatives. The nature of the substituent at the 2-position, in this case, the 4-ethylphenyl group, is known to influence the compound's interaction with its biological target, but specific SAR studies involving this particular moiety have not been found.mdpi.com

Rational Design Principles for Modulating Molecular Recognition and Specificity

The design of quinazoline derivatives, including this compound, is rooted in the principle of scaffold-based drug design. The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide variety of biological targets with high affinity. nih.govbiomedres.us Rational design strategies for this class of compounds often involve modifying substituents at key positions of the quinazoline ring (primarily C2, C4, and C6/C7) to optimize interactions with a specific target and fine-tune pharmacological properties.

Scaffold Hopping and Pharmacophore Modeling: A common design principle is the use of the quinazoline scaffold to mimic the binding mode of known ligands or endogenous substrates of a target protein. For instance, in the context of kinase inhibition, the 4-anilinoquinazoline (B1210976) scaffold is designed to interact with the ATP-binding site. biomedres.usmdpi.com Computational tools such as pharmacophore modeling are employed to identify the essential structural features required for biological activity. This allows for the rational placement of functional groups on the quinazoline core to maximize molecular recognition and specificity.

Modulation of Physicochemical Properties: Substituents are strategically chosen to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. The ethyl group on the phenyl ring at the C2 position, for example, can enhance hydrophobic interactions within a binding pocket. The chloro group at the C4 position is often introduced as a reactive site for further chemical modification, allowing for the synthesis of a library of derivatives with diverse functionalities. nih.govlums.ac.ir This approach enables systematic exploration of the structure-activity relationship (SAR) to identify compounds with improved potency and selectivity. acs.org

Target-Specific Design: The design principles are highly dependent on the intended biological target.

For Kinase Inhibition: The design often focuses on creating interactions with the hinge region of the kinase ATP-binding pocket. The nitrogen atom at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with this region. mdpi.com

For Efflux Pump Inhibition: The design may focus on creating molecules that can compete with substrates for binding within the pump's translocation channel or bind to allosteric sites to lock the pump in an inactive conformation. gardp.org

For other targets (e.g., PARP, DHFR): Modifications are tailored to fit the unique topology and amino acid composition of the target's active site, aiming to establish specific hydrogen bonds, hydrophobic, and electrostatic interactions. nih.gov

The overarching rational design principle is to use the versatile quinazoline scaffold as a template and systematically modify its peripheral substituents to achieve high-affinity, selective binding to a desired molecular target, thereby eliciting a specific biological response.

Correlation of Structural Features with Defined Molecular Interactions

The specific molecular interactions of this compound with its biological targets are dictated by its distinct structural components: the quinazoline core, the 2-(4-ethylphenyl) substituent, and the 4-chloro substituent. Molecular docking and SAR studies on analogous compounds provide insight into the roles of these features.

The Quinazoline Core: The bicyclic quinazoline ring system serves as the fundamental scaffold for anchoring the molecule within a binding site. The nitrogen atoms within the ring, particularly the N1 atom, are potential hydrogen bond acceptors. In many kinase inhibitors, for example, the N1 of the quinazoline ring forms a critical hydrogen bond with the backbone amide of a hinge region residue (e.g., Met793 in EGFR), which is a key interaction for potent inhibition. mdpi.com The planar aromatic nature of the core also facilitates π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine in the binding pocket. nih.gov

The 2-(4-ethylphenyl) Substituent: The aryl group at the C2 position is crucial for establishing additional binding interactions and often dictates the compound's selectivity.

Hydrophobic Interactions: The ethylphenyl group projects into a hydrophobic pocket within the target protein. The ethyl moiety, in particular, can enhance van der Waals and hydrophobic interactions, contributing significantly to binding affinity. acs.org

π-π and π-Alkyl Interactions: The phenyl ring can engage in π-π stacking or T-shaped interactions with aromatic residues. Furthermore, the ethyl group can participate in π-alkyl interactions with these same aromatic side chains, further stabilizing the ligand-protein complex. nih.gov

The 4-Chloro Substituent: The chlorine atom at the C4 position has a dual role. In the final molecule, its electronegativity and size can influence binding affinity by participating in halogen bonding or other electrostatic interactions. However, in synthetic chemistry, the 4-chloro position is primarily a reactive handle. It serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine-containing side chains (anilines, piperazines, etc.) to generate diverse libraries of 4-aminoquinazoline derivatives with tailored biological activities. nih.govlums.ac.ir

The interplay of these structural features allows for a multi-point interaction with the target protein, leading to a stable and specific binding orientation. The table below summarizes the potential contributions of each structural feature based on studies of similar quinazoline derivatives.

| Structural Feature | Potential Molecular Interactions | Contribution to Binding |

| Quinazoline Core | Hydrogen bonding (via N1, N3); π-π stacking | Anchors the molecule in the binding site; essential for core affinity |

| 2-(4-ethylphenyl) Group | Hydrophobic interactions; van der Waals forces; π-π and π-alkyl interactions | Enhances potency and selectivity by occupying specific sub-pockets |

| 4-Chloro Group | Halogen bonding; electrostatic interactions; serves as a synthetic handle | Modulates binding affinity; key for synthetic diversification |

Investigations of Resistance Mechanisms (Molecular/Biochemical)

Molecular Basis of Efflux Pump Interactions

Quinazoline derivatives have been investigated as inhibitors of multidrug resistance (MDR) efflux pumps, which are a primary mechanism of resistance in both bacterial and cancer cells. nih.govmdpi.com These pumps are transmembrane proteins that actively extrude a wide range of xenobiotics, reducing their intracellular concentration and thus their efficacy. The interaction of compounds like this compound with these pumps can be understood through several proposed mechanisms.

Competitive Inhibition: One primary mechanism is competitive inhibition, where the quinazoline derivative acts as a substrate for the efflux pump. It competes with the therapeutic drug (e.g., an antibiotic or chemotherapeutic agent) for binding to the substrate-binding pocket within the pump's transmembrane domain. nih.govjabonline.in The structural features of 2-aryl quinazolines, such as their aromatic rings and lipophilic character, allow them to be recognized by the polyspecific substrate-binding sites of pumps like AcrB in Gram-negative bacteria. nih.gov By occupying this site, the inhibitor prevents the binding and subsequent extrusion of the partner drug, thereby restoring its activity.

Allosteric Inhibition and Conformational Blockade: More advanced efflux pump inhibitors (EPIs) are designed to be non-competitive. They may bind to allosteric sites distinct from the primary substrate-binding pocket. This binding can induce conformational changes that lock the pump in an inactive state, preventing the cyclical conformational changes necessary for substrate translocation. gardp.org For example, some inhibitors bind to a "hydrophobic trap" within the RND-type efflux pumps, which blocks the conformational changes required to move substrates through the efflux channel. gardp.org The 2-(4-ethylphenyl) group of the compound would be well-suited to interact with such hydrophobic regions within the pump structure.

The table below outlines the key efflux pump superfamilies and the general inhibitory mechanisms that could be relevant for quinazoline-based compounds.

| Efflux Pump Superfamily | Primary Energy Source | General Location | Potential Quinazoline Interaction Mechanism |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Gram-Negative Bacteria | Competitive inhibition; Allosteric modulation (hydrophobic trap) |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Bacteria, Fungi, Higher Eukaryotes | Competitive inhibition |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Bacteria, Eukaryotes (e.g., P-glycoprotein in cancer) | Competitive inhibition; Modulation of ATP binding/hydrolysis |

| Small Multidrug Resistance (SMR) | Proton Motive Force | Bacteria | Competitive inhibition |

Understanding Target Site Modifications and Their Impact on Quinazoline Binding

A major mechanism of acquired resistance to targeted therapies, including those involving quinazoline inhibitors, is the modification of the drug's molecular target through genetic mutation. nih.gov These mutations can significantly reduce the binding affinity of the inhibitor, rendering it ineffective. The best-studied examples come from the field of oncology, particularly with quinazoline-based EGFR tyrosine kinase inhibitors (TKIs).

Steric Hindrance: The "gatekeeper" mutation is a classic example. In EGFR, the threonine residue at position 790 (T790) is considered the gatekeeper. A mutation to a bulkier residue, methionine (T790M), creates steric hindrance that prevents the binding of first-generation quinazoline inhibitors like gefitinib (B1684475) and erlotinib (B232), while still allowing the smaller ATP molecule to bind. mdpi.com This mutation does not directly interact with the drug but alters the space available at the entrance of a hydrophobic pocket adjacent to the ATP-binding site, which is critical for the inhibitor's high-affinity binding.

Alteration of Key Interactions: Mutations can occur in residues that form direct hydrogen bonds or van der Waals contacts with the inhibitor. For instance, the L858R mutation in EGFR, while sensitizing the kinase to first-generation inhibitors, can combine with the T790M mutation to confer resistance. nih.gov More recently, the C797S mutation in EGFR has emerged as a mechanism of resistance to third-generation covalent quinazoline inhibitors. This mutation removes the cysteine residue that forms a covalent bond with the inhibitor, thereby preventing irreversible binding and leading to resistance. ekb.eg

Conformational Changes: Target site modifications can also induce conformational changes in the protein that shift it towards a state to which the inhibitor has a lower affinity. The binding of many inhibitors is conformation-specific, and mutations can alter the dynamic equilibrium between different conformational states of the target protein.

The impact of such mutations on the binding of this compound would depend on its specific biological target. However, the principles remain the same: mutations that alter the size, shape, or electrostatic environment of the binding pocket can disrupt the precise complementary interactions required for potent inhibition.

| Mutation Type | Molecular Impact on Binding Pocket | Consequence for Quinazoline Inhibitor Binding | Example (from EGFR) |

| Gatekeeper Mutation | Introduction of a bulkier residue near the binding site | Steric clash, preventing inhibitor entry/binding | T790M |

| Contact Residue Mutation | Loss of a key hydrogen bond or hydrophobic interaction | Reduced binding affinity and potency | C797S (for covalent inhibitors) |

| Conformational Shift | Alteration of the protein's 3D structure | Destabilization of the inhibitor-bound conformation | L858R (can contribute to resistance in combination with other mutations) |

Future Directions in Quinazoline Research with Relevance to 4 Chloro 2 4 Ethylphenyl Quinazoline

Development of Novel and Sustainable Synthetic Methodologies for Quinazolines

The synthesis of the quinazoline (B50416) core is a well-established area of organic chemistry, but future research is focused on creating methodologies that are not only novel but also sustainable and environmentally benign ("green chemistry"). nih.govfrontiersin.orgresearchgate.net Traditional methods often involve multiple steps, harsh reaction conditions, and the use of toxic reagents. researchgate.net Modern approaches aim to overcome these limitations through atom-efficient, multi-component, and one-pot strategies. nih.govnih.gov

Recent advancements include the use of transition-metal catalysts, such as copper and manganese, which facilitate reactions under milder conditions and often with greater efficiency. mdpi.comacs.org For instance, copper-catalyzed cascade reactions have been developed for the synthesis of quinazolines from readily available starting materials, using air as a green oxidant. organic-chemistry.org Similarly, manganese(I)-catalyzed reactions offer a sustainable route by producing only hydrogen and water as byproducts. acs.org Other innovative methods employ microwave-assisted synthesis, electrochemical approaches, and the use of recyclable nanocatalysts to improve yields, reduce reaction times, and minimize waste. researchgate.netnih.govnih.gov

For a compound like 4-Chloro-2-(4-ethylphenyl)quinazoline, these sustainable methodologies offer significant advantages. A greener synthetic route could be developed using a one-pot, three-component reaction catalyzed by a recyclable magnetic nanocatalyst, combining a substituted 2-aminobenzonitrile, 4-ethylbenzaldehyde (B1584596), and a chlorine source. nih.gov This would streamline its production, reduce environmental impact, and lower costs, making it a more viable candidate for further development and large-scale synthesis.

| Methodology | Key Features | Advantages | Potential Relevance for this compound |

|---|---|---|---|

| Traditional Refluxing | Multi-step, high temperatures, use of organic solvents. nih.gov | Well-established and understood. | Conventional but less efficient and environmentally unfriendly production. |

| Metal-Catalyzed Synthesis (e.g., Cu, Mn, Fe) | Use of transition metals to facilitate C-N bond formation and cyclization. mdpi.comacs.orgorganic-chemistry.org | Higher yields, milder conditions, potential for novel bond formations. | Efficient synthesis using a copper- or iron-catalyzed cascade reaction. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.netnih.gov | Drastically reduced reaction times, often improved yields. | Rapid and efficient production for library synthesis and optimization. |

| Electrochemical Synthesis | Use of electricity to drive reactions, avoiding chemical oxidants. researchgate.net | High atom economy, mild conditions, environmentally friendly. | A clean, reagent-free method for cyclization. |

| One-Pot Multi-Component Reactions | Combining three or more reactants in a single step to build the molecule. nih.gov | Increased efficiency, reduced waste, operational simplicity. | Streamlined synthesis from simple precursors in a single reaction vessel. |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are increasingly applied to quinazoline derivatives to predict their biological activities and guide synthetic efforts. researchgate.netnih.gov

Molecular docking allows researchers to visualize and predict how a compound like this compound might bind to the active site of a specific biological target, such as a protein kinase. nih.govtandfonline.comnih.gov This in silico approach can screen vast virtual libraries to identify which quinazoline derivatives are most likely to be active, saving significant time and resources compared to traditional high-throughput screening. nih.gov For example, docking studies have been crucial in designing quinazoline-based inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By analyzing the physicochemical properties (descriptors) that contribute most to activity, researchers can design new, more potent derivatives. frontiersin.org For this compound, a QSAR study could reveal the optimal electronic and steric properties for the substituents on the phenyl ring, guiding the synthesis of analogs with improved efficacy. This rational design approach was successfully used to optimize quinazolinediones as antimalarial agents, where in silico predictions guided the synthesis of a focused library of compounds. nih.gov

| Computational Technique | Application | Potential Relevance for this compound |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. nih.gov | Identify potential protein targets and predict binding interactions to guide optimization. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity to predict the potency of new analogs. nih.gov | Guide the modification of the ethylphenyl and chloro substituents to enhance activity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of a ligand-protein complex over time. researchgate.net | Confirm the stability of the predicted binding mode within the target's active site. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. tandfonline.com | Assess the drug-likeness and potential liabilities of the compound early in the development process. |

Exploration of New Molecular Targets and Unconventional Interaction Modes for Quinazoline Derivatives

While quinazoline derivatives are famously known as inhibitors of tyrosine kinases like EGFR, future research is actively exploring a wider range of molecular targets. nih.govnih.govnih.gov This diversification opens new therapeutic avenues for cancer, infectious diseases, and inflammatory conditions. mdpi.comnih.gov Novel targets for quinazolines that have emerged include poly-(ADP-ribose)-polymerase (PARP), tubulin, topoisomerases, and phosphoinositide 3-kinases (PI3K). nih.govnih.gov

The concept of developing dual or multi-target inhibitors is also gaining traction. nih.govmdpi.com By designing a single molecule that can interact with two or more distinct biological targets, it may be possible to achieve synergistic effects, enhance efficacy, and overcome drug resistance. nih.gov For example, dual inhibitors of PI3K and histone deacetylase (HDAC) bearing a quinazoline scaffold have shown promise in treating acute myeloid leukemia. nih.gov The structure of this compound could serve as a starting point for designing such multi-target agents. Its 4-chloro position is a key site for modification, allowing for the attachment of pharmacophores known to interact with other targets, potentially creating a hybrid molecule with a novel mechanism of action.

Furthermore, researchers are investigating unconventional interaction modes beyond simple competitive inhibition at the ATP-binding site of kinases. mdpi.com This includes the development of allosteric inhibitors, which bind to a site other than the active site to modulate protein function, and covalent inhibitors, which form a permanent bond with the target protein. These approaches can offer greater selectivity and prolonged duration of action. Exploring whether this compound or its derivatives can engage in such unconventional binding modes could lead to the development of next-generation therapeutics with unique pharmacological profiles.

Integration of Multidisciplinary Approaches in Chemical Compound Development and Characterization

The future of drug discovery and development for compounds like this compound lies in the deep integration of multiple scientific disciplines. The traditional linear process of synthesis followed by biological testing is being replaced by a more dynamic and collaborative approach that combines synthetic chemistry, computational modeling, structural biology, and pharmacology from the very beginning. researchgate.netekb.eg

This integrated strategy ensures that research is driven by a comprehensive understanding of the compound's properties. For instance, the development of a new quinazoline derivative would involve a continuous feedback loop:

Computational Design: In silico tools are used to design a focused library of compounds predicted to have high activity and favorable drug-like properties. researchgate.netresearchgate.net

Sustainable Synthesis: Green chemistry principles are applied to synthesize the designed compounds efficiently and responsibly. nih.gov

Biological Evaluation: The compounds are tested in vitro against their intended targets and in relevant cell lines. nih.govnih.gov

Structural Biology: Techniques like X-ray crystallography are used to determine the precise binding mode of the most potent compounds to their target protein.

Iterative Optimization: The combined data from these disciplines is used to refine the computational models and design the next generation of improved compounds. nih.gov

By applying this multidisciplinary workflow to this compound, researchers can systematically explore its therapeutic potential. The initial structure can be optimized based on predictive models, synthesized using sustainable methods, and its mechanism of action can be elucidated through detailed biological and structural studies. This holistic approach accelerates the journey from a chemical entity to a potential therapeutic agent, ensuring that decisions at each stage are informed by a wealth of interconnected data. researchgate.netekb.eg

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-(4-ethylphenyl)quinazoline, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of 2-aminobenzamide derivatives with substituted aldehydes or ketones under controlled conditions. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .

- Catalysts : Palladium or copper-based catalysts facilitate cross-coupling reactions for introducing substituents like the 4-ethylphenyl group .

- Temperature control : Reactions often require reflux (100–120°C) for 12–24 hours to achieve high yields .

- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking intermediate purity .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer :

- Chromatography : TLC (using silica gel plates) and HPLC (with C18 columns) assess purity, with mobile phases optimized for quinazoline derivatives .

- Spectroscopy : Nuclear magnetic resonance (NMR) confirms substituent positions (e.g., ¹H NMR for ethyl group protons at δ 1.2–1.4 ppm) and chlorine integration. Mass spectrometry (MS) verifies molecular weight (e.g., m/z ~269 for C₁₆H₁₃ClN₂) .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) combustion analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can substitution reactions at the 4-chloro position be optimized for diverse pharmacological applications?

- Methodological Answer : The 4-chloro group is a reactive site for nucleophilic substitution. Key strategies include:

- Base selection : Potassium carbonate (K₂CO₃) or sodium tert-butoxide in tetrahydrofuran (THF) promotes amine coupling, with yields up to 76% under inert atmospheres .

- Solvent effects : Polar solvents like 1-methyl-2-pyrrolidone (NMP) improve solubility of bulky amines (e.g., diphenylethanamine) during substitution .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 15 hours to 2 hours) while maintaining yields >70% .

Q. What computational and crystallographic methods are used to analyze the structure-activity relationships (SAR) of quinazoline derivatives?

- Methodological Answer :

- Density functional theory (DFT) : Predicts electron distribution at the quinazoline core, identifying reactive sites (e.g., N1 and C4 positions) for electrophilic attacks .

- X-ray crystallography : Resolves dihedral angles (e.g., 80–85° between quinazoline and substituted phenyl rings) to correlate steric effects with bioactivity .

- Molecular docking : Evaluates binding affinity to targets like tyrosine kinases, using software such as AutoDock Vina to prioritize derivatives for synthesis .

Q. How do electrochemical synthesis methods compare to traditional thermal routes for quinazoline derivatives?

- Methodological Answer :

- Efficiency : Electrochemical methods (e.g., Al/C electrode systems in acetic acid) achieve room-temperature cyclization with yields >85%, avoiding high-energy reflux .

- Byproduct reduction : Electrosynthesis minimizes side reactions (e.g., oxidation of sensitive groups like methoxy) compared to thermal routes .

- Scalability : Flow reactors enable continuous production, critical for gram-scale synthesis of intermediates .

Q. What strategies are employed to design quinazoline-based molecular hybrids for multi-target drug discovery?

- Methodological Answer :

- Pharmacophore fusion : Covalent linkage of quinazoline cores with pyridine or pyrazole moieties enhances dual-target inhibition (e.g., kinase and GPCR targets) .

- Linker optimization : Ethylene or polyethylene glycol (PEG) spacers balance flexibility and rigidity, improving bioavailability .

- In vitro screening : Parallel assays (e.g., enzyme inhibition + cytotoxicity) identify hybrids with synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.